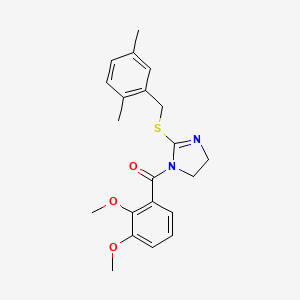

![molecular formula C17H11F3N4O2 B2376130 4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide CAS No. 2415621-20-2](/img/structure/B2376130.png)

4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of cyanoacetanilide . Cyanoacetanilides are a class of organic compounds containing a cyano group (-C≡N) and an acetanilide moiety (a benzene ring attached to a CONHCH3 group). The trifluoromethyl group (-CF3) is a common substituent in organic chemistry with the chemical formula -CF3. It’s characterized by a high electronegativity and the ability to significantly influence the physical and chemical properties of organic compounds .

Synthesis Analysis

While the specific synthesis pathway for “4-Cyano-N’-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide” is not available, similar compounds such as 4-Cyano-3-(trifluoromethyl)aniline are used as starting materials in the chemical syntheses of nonsteroidal antiandrogens like bicalutamide .Scientific Research Applications

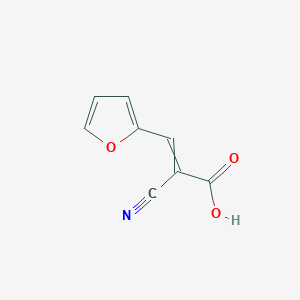

Photoinduced Intramolecular Charge Transfer

4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide plays a role in the formation of a twisted intramolecular charge transfer (TICT) state. This behavior is observed in certain N-aryl-substituted trans-4-aminostilbenes in polar solvents, depending on the substituent in the N-aryl group. The cyano substituent is one of the factors facilitating this TICT state formation, which is critical in understanding the photochemical behaviors of these compounds (Yang et al., 2004).

Optical Properties in Organic Compounds

Compounds with cyano groups, like this compound, demonstrate significant effects on the optical properties of organic compounds. For instance, derivatives bearing electron-withdrawing groups display intense fluorescence in different states, contributing to a better understanding of the molecular structure and behavior under various conditions (Ueki et al., 2017).

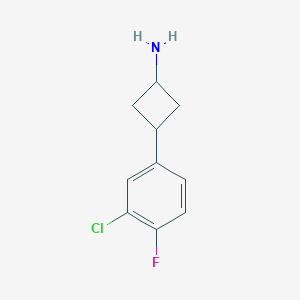

Optoelectronic Properties in Hybrid Compounds

In bicarbazole/cyanobenzene hybrid compounds, the presence of electron-accepting cyano moieties, such as in this compound, is crucial for adjusting optoelectronic properties. These properties are vital in the development of materials for applications like OLEDs (Organic Light Emitting Diodes), where they can serve as host or dopant materials due to their tailored energy levels and fluorescence characteristics (Cao et al., 2018).

Influence on Liquid Crystalline Properties

Cyano-substituted compounds, including this compound, have a significant influence on the liquid crystalline properties of materials. The presence of cyano groups affects the thermal stability, molecular arrangement, and phase transitions in liquid crystalline systems, offering insights into the design of materials with specific thermal and optical properties (Roushdy, 2006).

Impact on Crystal and Mesophase Structures

The polarity of terminal groups, like the cyano group in this compound, combined with the direction of ester linkages, can significantly impact the crystalline and mesophase structures of compounds. Such insights are crucial in the field of materials science, particularly in understanding and designing materials with specific structural and phase properties (Oki & Hori, 1998).

Mechanism of Action

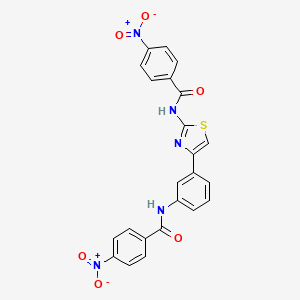

Target of Action

Similar compounds such as n-[4-cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide have been used to observe selective androgen receptor modulator activity .

Mode of Action

It can be inferred that the compound might interact with its targets, possibly androgen receptors, to exert its effects .

Biochemical Pathways

Based on the potential target (androgen receptors), it can be speculated that the compound might influence pathways related to androgen signaling .

Result of Action

Based on the potential target (androgen receptors), it can be speculated that the compound might influence cellular processes regulated by these receptors .

properties

IUPAC Name |

4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N4O2/c1-26-15-7-11(9-22)2-4-12(15)16(25)24-23-14-5-3-10(8-21)6-13(14)17(18,19)20/h2-7,23H,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJSFZNMORHOSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)C(=O)NNC2=C(C=C(C=C2)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2376047.png)

![1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376048.png)

![3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2376050.png)

![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2376052.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2376056.png)

![3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2376060.png)

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2376062.png)

![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2376068.png)

![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2376069.png)

![N-[2-(2,3-Dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2376070.png)